molecular formula C11H13ClN2O3 B2708051 2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide CAS No. 1256633-13-2

2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B2708051
CAS No.: 1256633-13-2
M. Wt: 256.69
InChI Key: FGBRAYJCABLQNJ-NTUHNPAUSA-N
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Description

2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a compound that captures interest due to its unique chemical structure and potential applications across various fields, including chemistry, biology, and medicine. This compound combines a chloroacetohydrazide core with a substituted phenyl group, creating a molecule with intriguing reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. Initially, 2-chloroacetohydrazide can be prepared by reacting chloroacetyl chloride with hydrazine hydrate under controlled conditions. Subsequently, the key step involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with the synthesized 2-chloroacetohydrazide in the presence of a base, such as sodium acetate, to yield the desired compound. The reaction is usually conducted in an organic solvent like ethanol, with mild heating to facilitate the formation of the Schiff base.

Industrial Production Methods: Industrial-scale production would require optimization of the reaction conditions to ensure high yield and purity of the final product. This might involve fine-tuning parameters such as temperature, reaction time, solvent choice, and the molar ratio of reactants. The use of continuous flow reactors could enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is likely to undergo various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents to form new functional groups.

  • Reduction: : Reduction of the azomethine (Schiff base) group.

  • Substitution: : Nucleophilic substitution of the chloro group.

Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reductions, and nucleophiles like ammonia or amines for substitution reactions. Reactions typically occur under mild conditions to preserve the integrity of the sensitive azomethine linkage.

Major Products Formed: Oxidation can lead to the formation of carboxylic acids or ketones, reduction can yield the corresponding amine, and substitution reactions can replace the chloro group with various nucleophiles, forming a diverse array of derivatives.

Scientific Research Applications

2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide holds significant potential in several fields:

  • Chemistry: : Utilized as an intermediate in the synthesis of heterocyclic compounds.

  • Biology: : Studied for its potential antimicrobial and antifungal properties.

  • Medicine: : Investigated for possible therapeutic applications, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The compound's mechanism of action is linked to its ability to interact with molecular targets such as enzymes and receptors. Its structure allows for the formation of hydrogen bonds and hydrophobic interactions, facilitating binding to active sites and modulation of biological pathways. For instance, the phenolic hydroxyl group can engage in hydrogen bonding with enzyme residues, influencing enzymatic activity.

Comparison with Similar Compounds

When compared to similar compounds, 2-chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique structural features:

  • 2-Chloro-N'-[(1E)-(4-hydroxyphenyl)methylidene]acetohydrazide: : Lacks the ethoxy substituent, altering its solubility and reactivity.

  • 2-Chloro-N'-[(1E)-(3-methoxy-4-hydroxyphenyl)methylidene]acetohydrazide: : Possesses a methoxy group instead of an ethoxy group, impacting its steric and electronic properties.

This structural uniqueness influences the compound's behavior and makes it a valuable subject for further research and application.

There you have it: your detailed dive into this fascinating compound! I must say, chemistry definitely isn't boring. What other topics can I give the same star treatment?

Properties

IUPAC Name

2-chloro-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-2-17-10-5-8(3-4-9(10)15)7-13-14-11(16)6-12/h3-5,7,15H,2,6H2,1H3,(H,14,16)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBRAYJCABLQNJ-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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